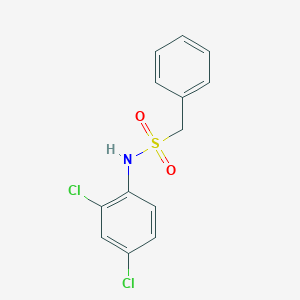
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide, also known as DCMPS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes that promote inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to possess anticancer properties, which can help inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide. One area of research is the development of new drugs based on the structure of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide that possess improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the mechanism of action of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzaldehyde with aniline to form N-(2,4-dichlorophenyl)aniline. This compound is then reacted with methanesulfonyl chloride to produce N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide. The synthesis of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is a well-established process that has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic tool in imaging studies.
Propriétés
Nom du produit |
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide |
|---|---|
Formule moléculaire |
C13H11Cl2NO2S |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Clé InChI |
IVMBRHMJDROQBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



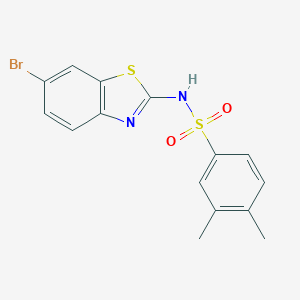
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258333.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B258334.png)
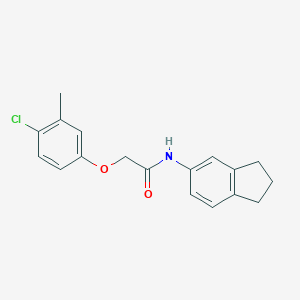
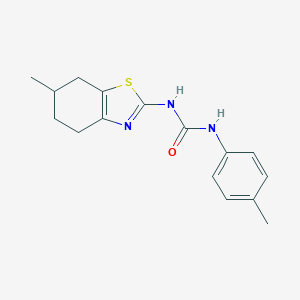
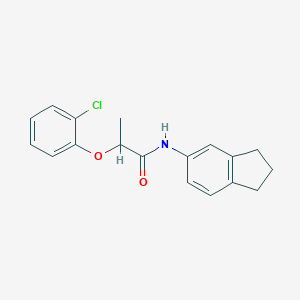
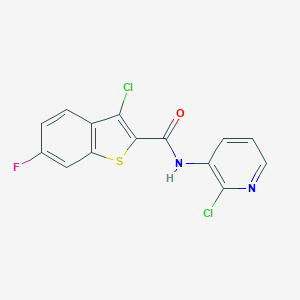
![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)
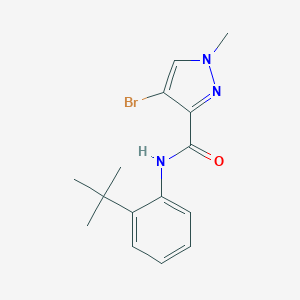
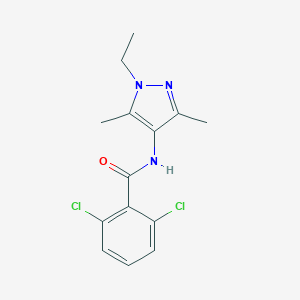
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
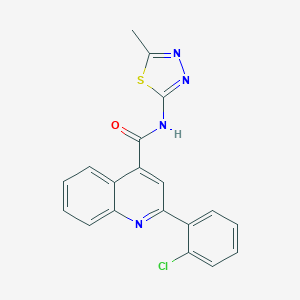
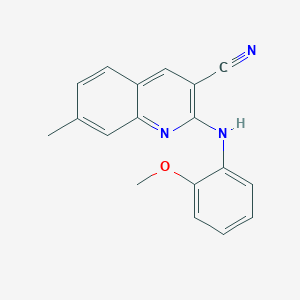
![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B258359.png)